(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid and benzyl bromide.
Protection of the Amino Group: The amino group of (S)-pyrrolidine-3-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Benzylation: The protected pyrrolidine is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of robust purification methods such as crystallization and high-performance liquid chromatography (HPLC) ensures the production of high-purity material suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amino group using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and selectivity.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-benzylpyrrolidine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(3S,4S)-4-benzyl-1-(methoxycarbonyl)pyrrolidine-3-carboxylic acid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and solubility.
(3S,4S)-4-benzyl-1-(acetoxycarbonyl)pyrrolidine-3-carboxylic acid:
Uniqueness
The presence of the Boc protecting group in (3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid provides unique advantages in synthetic chemistry, such as increased stability and selective reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
(3S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXAQXOMAAQNNI-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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